molecular formula C9H10O3 B194541 1-(3-Hydroxy-4-methoxyphenyl)ethanone CAS No. 6100-74-9

1-(3-Hydroxy-4-methoxyphenyl)ethanone

Cat. No.: B194541
CAS No.: 6100-74-9
M. Wt: 166.17 g/mol
InChI Key: YLTGFGDODHXMFB-UHFFFAOYSA-N
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Description

Acetoisovanillone, also known as 3-Hydroxy-4-methoxyacetophenone, is an aromatic ketone compound. It is a derivative of acetophenone with a hydroxyl group at the 3-position and a methoxy group at the 4-position on the benzene ring. This compound is known for its anti-inflammatory properties and is isolated from various plant sources, including Pycnocycla spinosa .

Biochemical Analysis

Biochemical Properties

3’-Hydroxy-4’-methoxyacetophenone has been shown to interact with various enzymes and proteins. It acts as an inhibitor of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase, an enzyme responsible for reactive oxygen species production

Cellular Effects

3’-Hydroxy-4’-methoxyacetophenone has been found to have significant effects on various types of cells and cellular processes. It has been shown to attenuate the proliferation of activated HSC-T6 cells . It influences cell function by reducing oxidative stress .

Molecular Mechanism

The molecular mechanism of action of 3’-Hydroxy-4’-methoxyacetophenone involves binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level by inhibiting the NADPH oxidase enzyme, thereby reducing the production of reactive oxygen species .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetoisovanillone can be synthesized through several methods. One common synthetic route involves the reaction of guaiacol with acetic anhydride in the presence of a catalyst. The reaction proceeds under mild conditions, typically at room temperature, to yield Acetoisovanillone .

Industrial Production Methods: In industrial settings, Acetoisovanillone is produced through a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: Acetoisovanillone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Acetoisovanillone has a wide range of applications in scientific research:

Mechanism of Action

The anti-inflammatory effects of Acetoisovanillone are primarily due to its ability to inhibit the activity of certain enzymes involved in the inflammatory response. It targets enzymes such as cyclooxygenase and lipoxygenase, which play a crucial role in the synthesis of pro-inflammatory mediators. By inhibiting these enzymes, Acetoisovanillone reduces the production of inflammatory compounds, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

    Acetovanillone (4-Hydroxy-3-methoxyacetophenone): Similar structure but with the hydroxyl and methoxy groups at different positions.

    Propiovanillone (4-Hydroxy-3-methoxypropiophenone): Similar structure with an additional carbon in the side chain.

    O-Acetoisovanillone (3-Hydroxy-2-methoxyacetophenone): Isomer with the methoxy group at the 2-position.

Uniqueness: Acetoisovanillone is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its anti-inflammatory activity and ability to undergo various chemical transformations make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

1-(3-hydroxy-4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10O3/c1-6(10)7-3-4-9(12-2)8(11)5-7/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTGFGDODHXMFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80209872
Record name 3-Hydroxy-4-methoxyacetophenone
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Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6100-74-9
Record name 1-(3-Hydroxy-4-methoxyphenyl)ethanone
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Record name 3-Hydroxy-4-methoxyacetophenone
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Record name 6100-74-9
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Record name 3-Hydroxy-4-methoxyacetophenone
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Record name 1-(3-hydroxy-4-methoxyphenyl)ethan-1-one
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Record name 3-HYDROXY-4-METHOXYACETOPHENONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the anti-inflammatory potential of Isoacetovanillone?

A1: Research suggests Isoacetovanillone exhibits anti-inflammatory effects, particularly in the context of colitis. In a study using a rat model of acetic acid-induced colitis, Isoacetovanillone demonstrated a significant reduction in myeloperoxidase (MPO) activity, a marker of inflammation. It also showed a decrease in macroscopic and microscopic inflammatory markers, indicating its potential as an anti-inflammatory agent. []

Q2: Where is Isoacetovanillone found in nature?

A2: Isoacetovanillone has been identified as a constituent of Pycnocycla caespitosa. Bioassay-guided fractionation of this plant's extract led to the isolation of Isoacetovanillone, highlighting its presence in natural sources. [] Additionally, Isoacetovanillone is a characteristic component of toasted oak wood, particularly in comparison to cherry, acacia, and chestnut woods. []

Q3: Has Isoacetovanillone been investigated for its potential in treating fibrosis?

A3: While not the primary focus of research, one study identified Isoacetovanillone (3-Hydroxy-4-methoxyacetophenone) as one of the compounds isolated from Liriodendron tulipifera. While it did not demonstrate significant antifibrotic activity in that specific study, other compounds isolated alongside it did show promise in attenuating hepatic stellate cell proliferation and TNF-α production. []

Q4: Are there any known isomeric impurities associated with Isoacetovanillone synthesis?

A4: Yes, several isomeric impurities can arise during the synthesis of Isoacetovanillone. These include:

  • 1-(3-Hydroxy-4-methoxyphenyl)ethanone (Isoacetovanillone impurity) []
  • 1-(4-Hydroxy-3-methoxyphenyl)-propan-1-one) (Propiovanillone impurity) []
  • 1-(3-Hydroxy-2-methoxyphenyl)ethanone (O-acetoisovanillone impurity-1) []
  • 1-(2-Hydroxy-3-methoxyphenyl)ethanone (O-acetoisovanillone impurity-2) []

Q5: What are the structural characteristics of Isoacetovanillone?

A6: While specific spectroscopic data isn't provided in these excerpts, Isoacetovanillone's structure has been confirmed through techniques like 1H NMR, 13C NMR, and HR-ESI-MS. [] Its molecular formula is C9H10O3. [] Additionally, the interaction of various hydroxymethoxyacetophenone derivatives, including Isoacetovanillone, with β-cyclodextrin has been studied using 1H NMR and isothermal titration calorimetry. This research provides insights into the binding affinities and solution-phase host-guest complexes formed by these compounds. []

Q6: What is the role of Isoacetovanillone in antimicrobial studies?

A7: While not directly investigated for its individual antimicrobial properties in the provided research, Isoacetovanillone was identified as a potentially significant metabolite in a study evaluating the synergistic antimicrobial activity of three plant extracts. The study used GC-MS analysis and molecular docking to assess the potential antimicrobial activity of the plant mixture. While Isoacetovanillone itself wasn't the primary focus, its presence as a metabolite in an effective antimicrobial mixture warrants further investigation. []

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